molecular formula C11H22O2 B14686445 1,3-Propanediol, 2-cyclohexyl-2-ethyl- CAS No. 25450-99-1

1,3-Propanediol, 2-cyclohexyl-2-ethyl-

Cat. No.: B14686445
CAS No.: 25450-99-1
M. Wt: 186.29 g/mol
InChI Key: VKVNNYYLKZRPQJ-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-cyclohexyl-2-ethyl- is an organic compound with the molecular formula C13H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. The compound is characterized by the presence of a cyclohexyl and an ethyl group attached to the second carbon of the propane chain. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-cyclohexyl-2-ethyl- can be achieved through several methods. One common approach involves the reaction of cyclohexyl ethyl ketone with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent. The reaction conditions typically include:

    Temperature: Moderate temperatures (50-100°C) are often used.

    Catalysts: Basic catalysts such as sodium hydroxide or potassium hydroxide.

    Solvents: Common solvents include ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of 1,3-Propanediol, 2-cyclohexyl-2-ethyl- may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of high-pressure hydrogenation and specialized catalysts can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-cyclohexyl-2-ethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution Reagents: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Cyclohexyl ethyl ketone or cyclohexyl acetic acid.

    Reduction: Cyclohexyl ethyl propane.

    Substitution: Cyclohexyl ethyl halides or amines.

Scientific Research Applications

1,3-Propanediol, 2-cyclohexyl-2-ethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-cyclohexyl-2-ethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the cyclohexyl and ethyl groups can affect the compound’s hydrophobicity and steric properties, impacting its behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-: Similar in structure but lacks the cyclohexyl group.

    2-Methyl-1,3-propanediol: Contains a methyl group instead of a cyclohexyl group.

    1,3-Butanediol: A shorter chain diol with different physical and chemical properties.

Uniqueness

1,3-Propanediol, 2-cyclohexyl-2-ethyl- is unique due to the presence of both cyclohexyl and ethyl groups, which impart distinct steric and electronic effects. These features make it particularly valuable in applications requiring specific hydrophobic and steric properties.

Properties

CAS No.

25450-99-1

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-cyclohexyl-2-ethylpropane-1,3-diol

InChI

InChI=1S/C11H22O2/c1-2-11(8-12,9-13)10-6-4-3-5-7-10/h10,12-13H,2-9H2,1H3

InChI Key

VKVNNYYLKZRPQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)C1CCCCC1

Origin of Product

United States

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